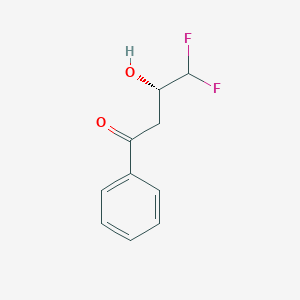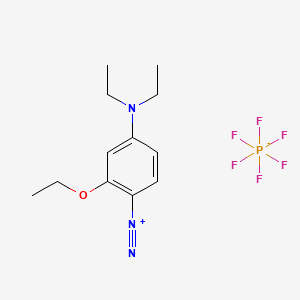
2,2,4-Trichlorodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trichlorodecane: is an organic compound belonging to the class of chlorinated hydrocarbons It is characterized by the presence of three chlorine atoms attached to a decane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trichlorodecane typically involves the chlorination of decane. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where decane is exposed to chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 2,2,4-Trichlorodecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of alkyl halides or other substituted hydrocarbons.
Oxidation: Production of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of less chlorinated or dechlorinated hydrocarbons.
科学的研究の応用
2,2,4-Trichlorodecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying the effects of chlorinated hydrocarbons on human health.
Industry: Utilized in the production of specialty chemicals, solvents, and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,2,4-Trichlorodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to alterations in their structure and function. This can result in various biological effects, including enzyme inhibition or disruption of cellular processes.
類似化合物との比較
2,2,4-Trichloropentane: A shorter-chain analog with similar chlorination patterns.
2,4,6-Trichlorodecane: Another chlorinated decane with different substitution positions.
2,2,4-Trichlorobutane: A compound with a similar structure but fewer carbon atoms.
Uniqueness: 2,2,4-Trichlorodecane is unique due to its specific chlorination pattern and longer carbon chain, which can influence its physical and chemical properties. This makes it distinct from other chlorinated hydrocarbons and potentially useful for specific applications where these properties are advantageous.
特性
分子式 |
C10H19Cl3 |
|---|---|
分子量 |
245.6 g/mol |
IUPAC名 |
2,2,4-trichlorodecane |
InChI |
InChI=1S/C10H19Cl3/c1-3-4-5-6-7-9(11)8-10(2,12)13/h9H,3-8H2,1-2H3 |
InChIキー |
MWENSSHHJDJVOB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CC(C)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















